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An In-depth Technical Guide to the Molecular Weight of 2,4,6-Trifluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive examination of 2,4,6-Trifluorophenylacetic
acid, centered on its molecular weight. The document moves beyond a simple statement of

value to explore the foundational principles of its calculation, empirical verification through

modern and classical analytical techniques, and the critical role molecular weight plays in the

context of drug discovery and chemical synthesis. Detailed, field-proven protocols for mass

spectrometry and acid-base titration are provided, alongside an analysis of its structural

confirmation via spectroscopic methods. This guide serves as a robust reference for scientists

engaged in medicinal chemistry, chemical synthesis, and pharmaceutical development, where

precise characterization of molecular properties is paramount.

Introduction: The Significance of a Fluorinated
Phenylacetic Acid Derivative
2,4,6-Trifluorophenylacetic acid is a halogenated derivative of phenylacetic acid, a structural

motif found in various bioactive compounds. The strategic placement of three fluorine atoms on

the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and

metabolic stability. These modifications make it a valuable building block in the synthesis of
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complex molecules, including agricultural fungicides and active pharmaceutical ingredients

(APIs)[1]. In any research or development context, the most fundamental property of a

chemical compound is its molecular weight. An accurate molecular weight is the bedrock of

chemical synthesis, enabling precise stoichiometric calculations, and is a cornerstone of

analytical characterization, allowing for unambiguous identification. Furthermore, in the realm of

drug development, molecular weight is a key determinant of a molecule's potential as an orally

bioavailable drug, as famously encapsulated in Lipinski's Rule of Five[2][3]. This guide will

dissect the molecular weight of 2,4,6-Trifluorophenylacetic acid from first principles to

practical application.

Core Physicochemical & Structural Identity
A precise understanding of a molecule begins with its fundamental identifiers and properties.

These data form the basis for all subsequent calculations and experimental designs.

Chemical Identity
IUPAC Name: (2,4,6-Trifluorophenyl)acetic acid[4]

Chemical Formula: C₈H₅F₃O₂[5][6][7]

CAS Number: 209991-63-9[5][6][7]

Molecular Structure:

Click to download full resolution via product page

Caption: Chemical structure of 2,4,6-Trifluorophenylacetic acid.

Calculation of Average Molecular Weight
The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. The

calculation is based on the weighted average of the natural abundances of the isotopes of each

element.
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Element Symbol Count
Standard
Atomic Weight
( g/mol )

Total Weight (
g/mol )

Carbon C 8 12.011 96.088

Hydrogen H 5 1.008 5.040

Fluorine F 3 18.998 56.994

Oxygen O 2 15.999 31.998

Total 190.120

Based on this calculation, the average molecular weight of 2,4,6-Trifluorophenylacetic acid is

190.12 g/mol [5][6][7][8].

Experimental Verification of Molecular Weight
While theoretical calculation provides a precise value, empirical verification is essential for

confirming the identity and purity of a synthesized or purchased sample. This section details

the primary methods for this validation.

Mass Spectrometry (MS)
Mass spectrometry is the most direct and accurate method for determining the molecular

weight of a compound. Electrospray Ionization (ESI) is a soft ionization technique ideal for this

molecule, as it minimizes fragmentation and primarily shows the molecular ion.

Principle of ESI-MS: The analyte is dissolved in a volatile solvent and pumped through a

capillary at high voltage, creating a fine spray of charged droplets. As the solvent evaporates,

the charge density on the droplets increases until ions are ejected into the gas phase and

guided into the mass analyzer. For an acidic molecule like 2,4,6-Trifluorophenylacetic acid,

analysis in negative ion mode is preferred, which will detect the deprotonated molecule, [M-H]⁻.

The instrument measures the mass-to-charge ratio (m/z). Since the charge (z) is -1, the

measured m/z value directly corresponds to the mass of the molecular ion (Monoisotopic Mass

- 1.008 Da).
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Sample Preparation

ESI-MS Analysis
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Identify [M-H]⁻ Peak
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Caption: Workflow for Molecular Weight Verification by ESI-MS.
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Detailed Protocol for ESI-MS Analysis:

Sample Preparation:

Accurately weigh approximately 1 mg of 2,4,6-Trifluorophenylacetic acid.

Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock

solution.

Perform a serial dilution to create a final working solution with a concentration of

approximately 1-10 µg/mL in the same solvent[9].

Causality: High concentrations can cause ion suppression and contaminate the ESI

source. Using volatile, HPLC-grade solvents like methanol or acetonitrile is crucial as non-

volatile salts or buffers (e.g., phosphates) will not evaporate and will clog the instrument[2]

[10].

Instrument Setup:

Set the mass spectrometer to operate in negative electrospray ionization (ESI-) mode.

This is because the carboxylic acid group readily loses a proton to form a negative ion[1]

[3].

Set the mass range for scanning, for example, from m/z 50 to 500, to ensure the expected

ion is observed.

Infuse the sample solution directly into the source via a syringe pump at a low flow rate

(e.g., 5-10 µL/min).

Data Acquisition and Analysis:

Acquire the mass spectrum.

Expect to observe a prominent peak corresponding to the [M-H]⁻ ion. The monoisotopic

mass of C₈H₅F₃O₂ is 190.0242 g/mol . The [M-H]⁻ ion should therefore appear at an m/z

of approximately 189.0164.
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Minor adducts, such as with formate ([M+CHO₂]⁻) from solvent additives, may also be

observed.

Trustworthiness: The system must be calibrated using a known standard before analysis

to ensure mass accuracy. The observation of the correct isotopic distribution pattern for a

molecule containing 8 carbons provides further validation.

Acid-Base Titration (Classical Method)
Titration offers a classical, cost-effective method to determine the equivalent weight of an acid.

For a monoprotic acid like 2,4,6-Trifluorophenylacetic acid, the equivalent weight is equal to

the molecular weight.

Principle: A precisely weighed sample of the acid is dissolved and neutralized by titrating with a

strong base of accurately known concentration. The endpoint, where all the acid has been

consumed, is visualized using a pH indicator.

Detailed Protocol for Titration:

Preparation of Standardized Titrant:

Prepare an approximately 0.1 M solution of sodium hydroxide (NaOH).

Standardize this solution by titrating it against a primary standard, such as potassium

hydrogen phthalate (KHP), to determine its exact molarity to four significant figures.

Sample Preparation:

Accurately weigh approximately 150-200 mg (0.1500 g - 0.2000 g) of 2,4,6-
Trifluorophenylacetic acid into a 125 mL Erlenmeyer flask[11]. Record the mass

precisely.

Add ~25 mL of 95% ethanol to dissolve the sample, followed by ~25 mL of deionized

water. Causality: The ethanol ensures the organic acid is fully dissolved, while the water is

necessary for the pH indicator to function correctly[11].

Titration:
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Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless.

Fill a burette with the standardized 0.1 M NaOH solution and record the initial volume.

Titrate the acid solution with the NaOH, swirling the flask constantly, until the first faint but

persistent pink color appears. This is the endpoint.

Record the final volume of NaOH solution used.

Calculation:

Moles of NaOH = Molarity of NaOH (mol/L) × Volume of NaOH used (L)

Since the stoichiometry of the reaction (Acid + NaOH → Salt + H₂O) is 1:1, Moles of Acid

= Moles of NaOH.

Molecular Weight ( g/mol ) = Mass of Acid (g) / Moles of Acid (mol)[12].

Trustworthiness: Repeating the titration at least three times and averaging the results

ensures precision and minimizes random error. The result should be within a close margin

(e.g., +/- 2 g/mol ) of the theoretical value.

Structural Confirmation via Spectroscopy
While MS and titration confirm molecular weight, they do not confirm the specific isomeric

structure. Spectroscopic techniques like NMR and IR provide a fingerprint of the molecule,

confirming the arrangement of atoms.

Infrared (IR) Spectroscopy: An FTIR spectrum would confirm the presence of key functional

groups. Expected characteristic peaks for 2,4,6-Trifluorophenylacetic acid include:

A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

A sharp, strong C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).

Aromatic C=C stretching peaks (~1450-1600 cm⁻¹).

Strong C-F stretching peaks (~1100-1350 cm⁻¹).
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Aromatic C-H bending patterns indicative of the substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show two distinct signals: a singlet for the two methylene (-CH₂-) protons

and a signal in the aromatic region for the two aromatic protons. The aromatic protons

would appear as a triplet due to coupling with the two adjacent fluorine atoms. A broad

singlet for the acidic -COOH proton would also be present.

¹³C NMR: Would show characteristic signals for the carbonyl carbon, the methylene

carbon, and the four distinct types of aromatic carbons, with their chemical shifts

influenced by the fluorine substituents.

¹⁹F NMR: Would show two signals corresponding to the fluorine atoms at the C2/C6

positions and the fluorine atom at the C4 position, confirming the substitution pattern.

Relevance in Drug Development: Lipinski's Rule of
Five
The molecular weight of a compound is a critical parameter in early-stage drug discovery,

particularly for predicting oral bioavailability. Christopher Lipinski's "Rule of Five" provides a set

of guidelines to evaluate the "drug-likeness" of a molecule[2][3].

The Rule of Five Criteria for Oral Bioavailability:

Molecular Weight < 500 Daltons[2][11]

Log P (a measure of lipophilicity) < 5[2][11]

No more than 5 hydrogen bond donors[2]

No more than 10 hydrogen bond acceptors[2]

A compound is more likely to have poor oral absorption if it violates more than one of these

rules[9].
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2,4,6-Trifluorophenylacetic Acid Properties

Lipinski's Rule of Five Criteria

Molecular Weight
190.12 Da

MW < 500 Da

Passes

H-Bond Donors
1 (-COOH)

HBD ≤ 5

Passes

H-Bond Acceptors
2 (=O, -OH)

HBA ≤ 10

Passes

Calculated LogP
~1.73

LogP < 5

Passes

Evaluation: Compliant
(0 Violations)

High potential for good
oral bioavailability.

Click to download full resolution via product page

Caption: Evaluation of 2,4,6-Trifluorophenylacetic acid against Lipinski's Rule of Five.

Analysis for 2,4,6-Trifluorophenylacetic Acid:

Molecular Weight: 190.12 Da. This is well under the 500 Da threshold.

Hydrogen Bond Donors: 1 (from the carboxylic acid OH group). This is less than or equal to

5.

Hydrogen Bond Acceptors: 2 (the two oxygen atoms). This is less than or equal to 10.

Log P: The calculated Log P is approximately 1.73, which is less than 5[8].

Conclusion: 2,4,6-Trifluorophenylacetic acid adheres to all criteria of Lipinski's Rule of Five.

This suggests that, from a physicochemical standpoint, it possesses properties conducive to
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good membrane permeability and oral absorption, making it an excellent starting point or

fragment for the design of orally active drugs.

Conclusion
The molecular weight of 2,4,6-Trifluorophenylacetic acid, confirmed theoretically and

empirically as 190.12 g/mol , is more than a mere physical constant. It is a foundational

parameter that dictates its stoichiometric use in synthesis, enables its definitive identification

through analytical techniques like mass spectrometry, and critically, places it favorably within

the physicochemical space for oral drug development. The methodologies outlined in this guide

provide a framework for the rigorous, self-validating characterization required in modern

chemical and pharmaceutical research, underscoring the indispensable link between

fundamental properties and practical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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